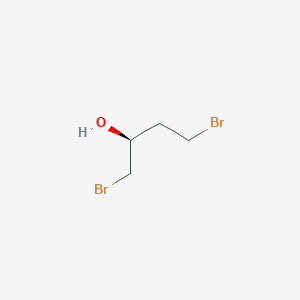

(S)-1,4-二溴丁醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

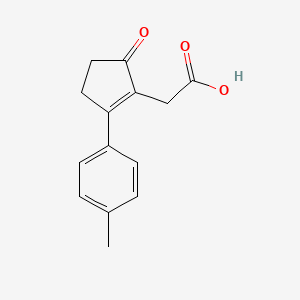

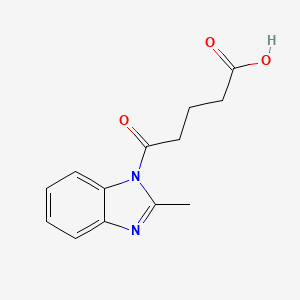

(S)-1,4-Dibromobutan-2-ol is a chiral brominated compound that is of interest in synthetic organic chemistry due to its potential as an intermediate in the synthesis of various organic molecules. While the specific compound (S)-1,4-Dibromobutan-2-ol is not directly mentioned in the provided papers, the related compounds and synthesis methods discussed can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of related brominated compounds has been explored in the literature. For instance, the synthesis of 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates was achieved by nitration of the corresponding diols with a mixture of trifluoroacetic anhydride and nitric acid . Additionally, a regioselective 2,4-dibromohydration of conjugated enynes was reported, which could potentially be adapted for the synthesis of (S)-1,4-Dibromobutan-2-ol by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, as demonstrated by the crystal and molecular structure analysis of 1,4-S,S′-bis-isothiosemicarbazidebutane dihydrobromide . The study of such structures often involves X-ray diffraction to elucidate the arrangement of atoms within the crystal lattice and to understand the intramolecular and intermolecular interactions that stabilize the compound.

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is influenced by the presence of bromine atoms, which are good leaving groups in nucleophilic substitution reactions. The synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate, for example, involves a dibromohydration reaction where the bromine atoms are introduced into the molecule . Such reactions are key to transforming simple starting materials into more complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds like (S)-1,4-Dibromobutan-2-ol are typically characterized by their reactivity, boiling and melting points, solubility, and stability. The presence of bromine atoms can significantly affect these properties, making them important considerations in the synthesis and application of these compounds. The crystalline structure analysis of related compounds provides insights into how intramolecular interactions can influence the physical properties of these substances .

科学研究应用

合成与材料科学

(S)-1,4-二溴丁醇用于合成共价有机骨架 (COF),该骨架在催化和材料科学等各种应用中显示出潜力。例如,由三聚氰胺和二溴烷烃(包括 1,4-二溴丁烷)合成的 COF 呈现出不同的颜色,可用作原位金属纳米颗粒制备的模板。这些 COF 可用于水解反应产生的氢气,展示了它们在能量转换和储存系统中的潜力 (Sahiner、Demirci 和 Sel,2016 年)。

聚合物化学

在聚合物化学中,(S)-1,4-二溴丁醇参与聚合物链的改性,以诱导分子有序化,这对于功能性分子器件的开发至关重要。这一应用突出了该化合物在推进具有特定电子或光学性质的材料中的作用 (Changez 等人,2012 年)。

有机合成

该化合物在有机合成中发挥着至关重要的作用,为创建复杂分子提供了途径。例如,它用于手性 α,ω-二炔烃的立体选择性合成,这一过程突出了它在构建具有特定立体化学的分子中的重要性,这对于药物和精细化学品的生产至关重要 (Caporusso 等人,2002 年)。

催化

此外,(S)-1,4-二溴丁醇在催化研究中也发挥着重要作用。它已被用于开发聚离子液体 (PIL) 颗粒,用于催化 NaBH4 的水解和甲醇分解产生的氢气。这项研究对于绿色化学和可持续能源的进步具有重要意义 (Sahiner、Yasar 和 Aktas,2016 年)。

相转移催化

它还在相转移催化中找到应用,其中它有助于苯乙腈的分子内环烷基化,展示了(S)-1,4-二溴丁醇在温和条件下促进复杂有机反应的效率和多功能性 (Jayachandran 和 Wang,2000 年)。

安全和危害

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.

未来方向

This involves identifying areas of further research. It could include potential applications of the compound, modifications to improve its properties, or new methods of synthesis.

属性

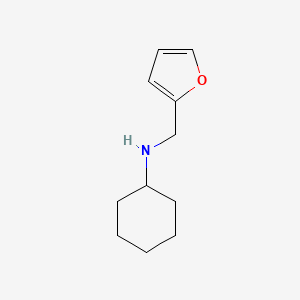

IUPAC Name |

(2S)-1,4-dibromobutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c5-2-1-4(7)3-6/h4,7H,1-3H2/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSRAPMBSMSACN-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CBr)[C@@H](CBr)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1,4-Dibromobutan-2-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)